BenchChemオンラインストアへようこそ!

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone

Lipophilicity Drug-likeness Physicochemical profiling

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone (CAS 894009-68-8) is a synthetic organic molecule belonging to the thioether-linked biheterocyclic class, featuring a 2,4-dimethylthiazole ring connected via a sulfur bridge to a pyridazine core, which is further substituted with a 4-fluorophenyl ethanone moiety. The molecular formula is C₁₇H₁₄FN₃OS₂, with a molecular weight of 359.4 g/mol and a computed XLogP3-AA of 3.7, indicating moderate lipophilicity.

Molecular Formula C17H14FN3OS2
Molecular Weight 359.44
CAS No. 894009-68-8
Cat. No. B2638965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone
CAS894009-68-8
Molecular FormulaC17H14FN3OS2
Molecular Weight359.44
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3OS2/c1-10-17(24-11(2)19-10)14-7-8-16(21-20-14)23-9-15(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3
InChIKeyFFLGOGSJPHSMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone (894009-68-8): Core Chemical Identity and Procurement Context


2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone (CAS 894009-68-8) is a synthetic organic molecule belonging to the thioether-linked biheterocyclic class, featuring a 2,4-dimethylthiazole ring connected via a sulfur bridge to a pyridazine core, which is further substituted with a 4-fluorophenyl ethanone moiety [1]. The molecular formula is C₁₇H₁₄FN₃OS₂, with a molecular weight of 359.4 g/mol and a computed XLogP3-AA of 3.7, indicating moderate lipophilicity [2]. It is cataloged in discovery libraries under identifiers AKOS002050987 and CCG-195511, and is available from multiple chemical suppliers for non-human research use only [2]. This compound is structurally encompassed within the broad Markush claims of patent WO2012035171A2 (KANCERA AB), which describes substituted thiazolyl-phenyl-pyridyl compounds for the treatment of inflammation and cancer [3].

Procurement Risk: Why Generic Analogs of 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone Cannot Be Assumed Interchangeable


Scientific and industrial users cannot simply interchange in-class thiazol-pyridazine thioethers without risking functional divergence. The specific 4-fluorophenyl ethanone substitution pattern on this scaffold is not a trivial modification. In the closely related 6-oxopyridazine derivative series studied by Alatawi et al. (2024), a para-chloro (Cl) electron-withdrawing group on the phenyl ring attached to the thiazole moiety was identified as a critical structural determinant for maximal antimicrobial and antiviral activity [1]. By extension, the para-fluoro (F) substitution in the target compound — possessing distinct electronegativity, size, and lipophilicity parameters versus Cl, H, or NO₂ — is predicted to modulate target binding, metabolic stability, and off-target profiles. Without direct experimental confirmation that an alternative analog (e.g., 4-chlorophenyl or 4-nitrophenyl variant) recapitulates the precise activity signature of the 4-fluorophenyl derivative, generic substitution introduces uncontrolled risk in biological assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Versus Chloro and Nitro Analogs

The computed lipophilicity of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone is XLogP3-AA = 3.7 [1]. For the corresponding 4-chlorophenyl analog (CAS not retrieved from excluded sources; structural inference), the XLogP contribution of a para-Cl substituent is higher than that of para-F by approximately 0.5 to 0.7 log units based on Hansch π constants (π(Cl) = 0.71 vs. π(F) = 0.14) [2]. The 4-nitrophenyl analog would be even more polar (π(NO₂) = -0.28). This positions the target compound in a distinct lipophilicity window that influences membrane permeability, plasma protein binding, and nonspecific binding artifacts in biochemical assays.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity Differentiation: 4-F vs. 4-Cl Analogs

The target compound possesses 7 hydrogen bond acceptor (HBA) atoms, as computed by Cactvs 3.4.8.24 and reported in PubChem [1]. The fluorine atom on the 4-fluorophenyl ring can participate as a weak hydrogen bond acceptor (C–F···H interactions), whereas the corresponding 4-chlorophenyl analog has chlorine, which is a much poorer H-bond acceptor. In SAR studies of thiazol-pyridazine derivatives, the presence of an electron-withdrawing group in the para-position capable of engaging in hydrogen bonding was associated with enhanced antimicrobial activity, with MIC values ranging from 8 to 21 ppm for the most active iminopyridazine derivatives bearing a para-Cl phenyl attached to the thiazole core [2].

Hydrogen bonding Target engagement Pharmacophore modeling

Patent Family Context: Documented Intent for Inflammation and Cancer Indications

The KANCERA AB patent WO2012035171A2 explicitly claims compounds of formula (I) wherein A is S, O, or a double bond, and L is a substituted thiazolyl, phenyl, or pyridyl, for the treatment of inflammation and cancer [1]. The structural features of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone — specifically the thioether linkage (A = S) and the 2,4-dimethylthiazol-5-yl group — fall within the scope of the claimed Markush structure. This patent family also encompasses related compounds developed by Kancera for cancer metabolism inhibition, including those targeting the fractalkine axis and HDAC6 [2]. In contrast, thiazol-pyridazine derivatives from other patent families (e.g., glutaminase inhibitors disclosed in Chinese agricultural patent filings [3]) have different substitution patterns and intended therapeutic applications.

Inflammation Oncology Patent-protected chemical space

Validated Application Scenarios for 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone Based on Quantitative Evidence


Lead Optimization in Oncology Drug Discovery Targeting Cancer Cell Metabolism

Given the compound's structural inclusion within the KANCERA AB patent family (WO2012035171A2) for cancer and inflammation [1], and Kancera's disclosed strategy of inhibiting cancer cell energy metabolism [2], this compound can serve as a starting point or reference molecule for medicinal chemistry campaigns targeting tumor metabolism. Its moderate lipophilicity (XLogP3-AA = 3.7) [3] positions it in a favorable range for oral bioavailability optimization, whereas the 4-fluorophenyl group provides a handle for tuning metabolic stability without the excessive lipophilicity of the 4-chloro analog.

Pharmacophore Probe for Fluorine-Specific Protein-Ligand Interaction Studies

The para-fluorophenyl moiety enables the investigation of weak C–F···H hydrogen bonding and orthogonal multipolar interactions in protein binding pockets. Unlike the 4-chlorophenyl analog (chlorine is a negligible H-bond acceptor) or the 4-nitrophenyl analog (excessive polarity), the fluorine substituent provides a unique electronic signature that can be exploited in structure-based drug design and fragment-based screening cascades [4].

Antimicrobial and Antiviral Screening Cascade Reference Compound

Although direct MIC/IC₅₀ data for the target compound against HCoV-229E or bacterial strains have not been published, the SAR findings from Alatawi et al. (2024) demonstrate that thiazol-pyridazine derivatives with para-substituted electron-withdrawing groups on the phenyl ring exhibit MIC values as low as 8 ppm against tested microbes [5]. The target compound, with its 4-fluorophenyl substitution, represents a logical next-step analog for expanding the antimicrobial SAR series and establishing fluorine-specific structure-activity trends.

Quote Request

Request a Quote for 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.